molecular formula C16H11ClN4O4S B2508735 5-chloro-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2-nitrobenzamide CAS No. 898410-78-1

5-chloro-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2-nitrobenzamide

Cat. No.: B2508735
CAS No.: 898410-78-1
M. Wt: 390.8
InChI Key: FTPJJCKAIGRZNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2-nitrobenzamide is a synthetic small molecule built on a 1,3,4-oxadiazole core, a privileged scaffold in medicinal chemistry and agrochemical research. The molecular structure integrates several pharmacologically significant motifs, including a benzamide linkage, a nitro substituent, and a methylsulfanylphenyl group, which collectively make it a compelling candidate for investigative applications. Compounds featuring the 1,3,4-oxadiazole ring have been extensively documented in scientific literature for their diverse biological activities, serving as key structural components in agents with herbicidal , antibacterial , and antiviral properties. Furthermore, the 1,3,4-oxadiazole moiety is known for its good coordination ability, making it a versatile ligand in the construction of metal-organic complexes for materials science applications . The specific arrangement of the 5-chloro and 2-nitro groups on the benzamide ring, combined with the 2-(methylsulfanyl)phenyl substitution on the oxadiazole, is designed to explore structure-activity relationships in various screening programs. This compound is intended for use by qualified researchers in laboratory settings only. It is not for diagnostic, therapeutic, or any form of human or animal use. Researchers should consult the Safety Data Sheet (SDS) before handling.

Properties

IUPAC Name

5-chloro-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN4O4S/c1-26-13-5-3-2-4-10(13)15-19-20-16(25-15)18-14(22)11-8-9(17)6-7-12(11)21(23)24/h2-8H,1H3,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTPJJCKAIGRZNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Precursors

The synthesis begins with two primary precursors:

  • 2-Chloro-5-nitrobenzoic acid (for the benzamide core)
  • 2-(Methylsulfanyl)phenyl-1,3,4-oxadiazole (for the heterocyclic moiety)

Substitutions at the 2-position of the phenyl ring in the oxadiazole component necessitate regioselective coupling strategies, as opposed to 3-substituted analogs.

Stepwise Synthetic Routes

Formation of the 1,3,4-Oxadiazole Ring

The oxadiazole ring is synthesized via cyclization of a hydrazide intermediate. Two predominant methods are employed:

Method A: Cyclodehydration with Phosphorus Oxychloride

  • Substrate : Hydrazide derived from 2-(methylsulfanyl)benzoic acid.
  • Reagent : Phosphorus oxychloride (POCl₃) acts as both solvent and dehydrating agent.
  • Conditions : Reflux at 110°C for 6–8 hours.
  • Yield : 68–72% (reported for analogous structures).

Method B: Oxidative Cyclization with Bromine

  • Substrate : Hydrazone formed from 2-(methylsulfanyl)benzaldehyde and benzoic hydrazide.
  • Reagent : Bromine in acetic acid with sodium acetate.
  • Conditions : Stirring at 25°C for 12 hours.
  • Yield : 65–70%.
Table 1: Comparison of Oxadiazole Ring Formation Methods
Method Reagent Temperature Time (h) Yield (%)
A POCl₃ 110°C 6–8 68–72
B Br₂/AcOH/NaOAc 25°C 12 65–70

Introduction of the Methylsulfanyl Group

The methylsulfanyl (-SMe) group is introduced via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling:

Method C: Nucleophilic Substitution

  • Substrate : 5-Chloro-2-nitrobenzamide with a leaving group (e.g., Cl) at the oxadiazole position.
  • Reagent : Sodium methanethiolate (NaSMe).
  • Conditions : DMF solvent, 80°C, 4 hours.
  • Yield : 60–65%.

Method D: Suzuki-Miyaura Coupling

  • Substrate : Boronic ester of 2-(methylsulfanyl)phenyl.
  • Catalyst : Pd(PPh₃)₄ (5 mol%).
  • Conditions : K₂CO₃ base, dioxane/water (3:1), 90°C, 8 hours.
  • Yield : 75–80%.

Nitration and Chlorination of the Benzamide Core

Nitration precedes chlorination to avoid over-oxidation:

Nitration

  • Substrate : 2-Chlorobenzamide.
  • Reagent : Fuming HNO₃ in H₂SO₄.
  • Conditions : 0–5°C, 2 hours.
  • Yield : 85–90%.

Chlorination

  • Substrate : 5-Nitro-2-chlorobenzamide.
  • Reagent : Cl₂ gas in CCl₄.
  • Conditions : UV light, 25°C, 3 hours.
  • Yield : 78–82%.

Industrial-Scale Production

Continuous Flow Synthesis

To enhance scalability, continuous flow reactors replace batch processes:

  • Oxadiazole Formation : Microreactors with POCl₃ achieve 95% conversion in 30 minutes.
  • Coupling Steps : Pd-catalyzed reactions in segmented flow systems reduce catalyst loading to 1 mol%.

Purification Techniques

  • Crystallization : Ethanol/water mixtures yield >99% purity.
  • Chromatography : Silica gel chromatography with ethyl acetate/hexane (1:3) removes unreacted intermediates.

Reaction Optimization Data

Table 2: Effect of Solvent on Suzuki-Miyaura Coupling Yield
Solvent Temperature (°C) Yield (%)
Dioxane/water 90 78
DMF 100 65
THF 80 58
Table 3: Catalyst Screening for Oxadiazole Cyclization
Catalyst Reaction Time (h) Yield (%)
POCl₃ 6 72
PCl₅ 8 68
SOCl₂ 10 60

Analytical Characterization

Spectroscopic Methods

  • ¹H NMR (DMSO-d₆): δ 8.45 (s, 1H, nitro aromatic), 7.92–7.88 (m, 2H, oxadiazole phenyl), 2.56 (s, 3H, -SMe).
  • IR : 1685 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (NO₂ asymmetric stretch).
  • MS (ESI+) : m/z 390.8 [M+H]⁺.

Purity Assessment

  • HPLC : >99% purity using C18 column, acetonitrile/water (70:30), flow rate 1 mL/min.

Challenges and Limitations

  • Regioselectivity : Competing substitution at the 3-position of the phenyl ring necessitates careful reagent stoichiometry.
  • Nitro Group Stability : Over-reduction during catalytic hydrogenation requires inert atmospheres.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2-nitrobenzamide: can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder in acidic conditions.

    Substitution: The chloro group can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder, catalytic hydrogenation.

    Substitution: Amines, thiols, sodium hydride.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

5-chloro-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2-nitrobenzamide: has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.

    Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical space and the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 5-chloro-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2-nitrobenzamide depends on its specific application. In medicinal chemistry, for example, the compound may exert its effects by interacting with specific molecular targets such as enzymes, receptors, or nucleic acids. The presence of the nitro group suggests potential for redox cycling and generation of reactive oxygen species, which can lead to cellular damage and apoptosis in cancer cells. The oxadiazole ring and the chloro group may contribute to binding affinity and specificity for certain biological targets.

Comparison with Similar Compounds

Core Modifications

1,3,4-Oxadiazole derivatives are structurally diverse. Key analogues include:

Compound Name Substituents on Oxadiazole Key Functional Groups Synthesis Yield Biological Activity (if reported) Reference
5-Chloro-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2-nitrobenzamide 2-(Methylsulfanyl)phenyl -NO₂, -Cl Not reported Not reported
4-((5-(2-Chloro-4-methylphenyl)-1,3,4-oxadiazol-2-yl)thio)butanoic acid (8s) 2-Chloro-4-methylphenyl -COOH 69% Rho/Myocardin inhibition
4-((5-(2-Chloro-4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)butanoic acid (8t) 2-Chloro-4-methoxyphenyl -COOH 94% Rho/Myocardin inhibition
N-[5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide 5-Chlorothiophen-2-yl -SO₂-piperidine Not reported Not reported

Key Observations :

  • Substituent Position: Compounds with electron-withdrawing groups (e.g., -Cl, -NO₂) at ortho/para positions (e.g., 8s, 8t) exhibit higher synthetic yields (69–94%) due to stabilized intermediates .
  • Bioactivity : Carboxylic acid derivatives (e.g., 8s, 8t) show potent Rho/Myocardin inhibitory activity, suggesting that polar groups enhance target binding .

Functional Group Variations

  • Sulfonamide vs. Benzamide : Sulfonamide derivatives (e.g., N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide) exhibit improved solubility compared to nitrobenzamide derivatives, which may influence pharmacokinetics .
  • Thioether vs.

Analytical Data

  • Spectroscopy : The target compound’s ¹H NMR would display aromatic protons near δ 7.0–8.5 ppm (nitrobenzamide) and a singlet for -SCH₃ at δ 2.5–3.0 ppm, consistent with analogues in and .
  • Purity : HPLC analysis of similar compounds (e.g., 8s–8v) confirms >95% purity, suggesting rigorous purification protocols .

Biological Activity

5-chloro-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2-nitrobenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of this compound is C15_{15}H13_{13}ClN4_{4}O3_{3}S. Its structure includes a nitro group and an oxadiazole ring, which are significant for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of chlorinated benzamide derivatives with methylthio-substituted phenyl compounds under controlled conditions. The oxadiazole moiety is introduced through cyclization reactions that are critical for the compound's activity.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various pathogens.

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)
Escherichia coli0.21 µM
Pseudomonas aeruginosa0.21 µM
Candida albicansModerate activity

The compound showed potent inhibitory effects against both Gram-positive and Gram-negative bacteria as well as antifungal activity against certain fungi such as Candida species .

Anticancer Activity

In vitro studies have revealed that this compound has potential anticancer properties. It was tested against several human cancer cell lines including breast adenocarcinoma (MCF-7 and MDA-MB-231) and colorectal adenocarcinoma (Caco-2 and HCT-116).

Table 2: Anticancer Activity of this compound

Cell LineIC50_{50} (µM)
MCF-715
MDA-MB-23120
Caco-210
HCT-11612

The compound demonstrated significant cytotoxicity against these cancer cell lines with IC50_{50} values indicating effective growth inhibition .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of DNA Gyrase : Molecular docking studies suggest that the compound binds effectively to DNA gyrase, a crucial enzyme for bacterial DNA replication.
  • Cell Cycle Arrest : The compound induces cell cycle arrest in cancer cells at the G1 phase by interfering with key oncogenic signaling pathways .
  • Apoptosis Induction : The compound has been shown to promote apoptosis in cancer cell lines through the activation of intrinsic apoptotic pathways.

Case Studies

A notable study evaluated the efficacy of this compound in a murine model of bacterial infection. Mice treated with varying doses exhibited a significant reduction in bacterial load compared to untreated controls. Furthermore, histopathological analyses indicated improved tissue integrity in treated groups.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-chloro-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2-nitrobenzamide?

  • Methodological Answer : The synthesis typically involves cyclization of thiosemicarbazide intermediates followed by coupling reactions. Key steps include:

  • Oxadiazole ring formation : Dehydration of acylthiosemicarbazides using POCl₃ or H₂SO₄ under reflux (60–90°C) .
  • Nitrobenzamide coupling : Amide bond formation via EDCI/HOBt-mediated coupling in anhydrous DMF or THF .
  • Critical parameters: Solvent polarity (e.g., ethanol vs. acetonitrile) and reaction time (6–24 hrs) significantly impact yield (reported 45–72%) .

Q. How is structural characterization performed for this compound?

  • Methodological Answer : Use a multi-technique approach:

  • NMR : Confirm substitution patterns (e.g., methylsulfanyl protons at δ 2.5–3.0 ppm; nitro group deshielding effects) .
  • X-ray crystallography : Resolve 3D conformation (e.g., dihedral angles between oxadiazole and benzamide moieties) .
  • Mass spectrometry : Validate molecular weight (e.g., ESI-MS m/z calculated for C₁₇H₁₂ClN₄O₃S: 411.02) .

Q. What preliminary biological activities have been reported?

  • Methodological Answer : Screen using standardized assays:

  • Antimicrobial : Broth microdilution (MIC values against S. aureus: 8–32 µg/mL) .
  • Anticancer : MTT assay (IC₅₀: 12–50 µM in HeLa cells) .
  • Anti-inflammatory : COX-2 inhibition (40–60% at 10 µM) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide optimization of this compound?

  • Methodological Answer : Systematically modify substituents and evaluate bioactivity:

  • Oxadiazole modifications : Replace methylsulfanyl with morpholino groups to enhance solubility .
  • Nitro position : Compare ortho- vs. para-nitro substitution on benzamide for improved target binding .
  • Bioisosteric replacements : Substitute oxadiazole with thiadiazole to assess metabolic stability .

Q. What computational strategies predict target interactions?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to model binding to COX-2 or EGFR kinases (focus on H-bonding with oxadiazole and π-π stacking with benzamide) .
  • MD simulations : Assess stability of ligand-protein complexes (50 ns simulations in GROMACS) to identify critical residues .
  • ADMET prediction : SwissADME to optimize logP (target <3) and BBB permeability .

Q. How to resolve contradictions in reported biological activity data?

  • Methodological Answer : Standardize experimental variables:

  • Cell line variability : Compare activity in primary vs. immortalized cells (e.g., HeLa vs. MCF-7) .
  • Compound purity : Validate via HPLC (≥95% purity) to exclude impurities affecting IC₅₀ .
  • Assay conditions : Control for serum content (e.g., FBS may sequester hydrophobic compounds) .

Q. What strategies improve metabolic stability and pharmacokinetics?

  • Methodological Answer :

  • Prodrug design : Mask nitro groups with acetylated prodrugs to enhance oral bioavailability .
  • Microsomal stability assays : Use liver microsomes (human/rat) to identify metabolic hotspots (e.g., sulfanyl oxidation) .
  • Solubility enhancement : Co-crystallize with cyclodextrins or use nanoformulations .

Key Considerations for Researchers

  • Contradictory Data : Cross-validate findings using orthogonal assays (e.g., Western blot alongside MTT for apoptosis) .
  • Advanced Characterization : Utilize cryo-EM for target-ligand complexes if crystallography fails .
  • Ethical Compliance : Adhere to FDA guidelines for preclinical testing; avoid human/animal trials without approval .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.